1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE
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Overview
Description
1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the phenoxy group: The final step involves the reaction of the benzylated piperazine with 2-methylphenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed effects. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-BUTANONE
- 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-ETHANONE
Uniqueness
1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE is unique due to its specific structural features, such as the presence of both a benzylpiperazine and a phenoxy group. These features can confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-6-7-11-20(17)25-18(2)21(24)23-14-12-22(13-15-23)16-19-9-4-3-5-10-19/h3-11,18H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVGSHPMCPBFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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